3’,3’’-Dihydroxy Repaglinide
3’,3’’-Dihydroxy Repaglinide
Brand Name:
Vulcanchem
CAS No.:
1391053-04-5
VCID:
VC0129974
InChI:
InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33)
SMILES:
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Molecular Formula:
C27H36N2O6
Molecular Weight:
484.593
3’,3’’-Dihydroxy Repaglinide
CAS No.: 1391053-04-5
Reference Standards
VCID: VC0129974
Molecular Formula: C27H36N2O6
Molecular Weight: 484.593
CAS No. | 1391053-04-5 |
---|---|
Product Name | 3’,3’’-Dihydroxy Repaglinide |
Molecular Formula | C27H36N2O6 |
Molecular Weight | 484.593 |
IUPAC Name | 2-ethoxy-4-[2-[[3-hydroxy-1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid |
Standard InChI | InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33) |
Standard InChIKey | BNUWWPKVNAJZHX-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O |
Synonyms | 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-hydroxymethylbutyl]amino]-2-oxoethyl]benzoic Acid; |
PubChem Compound | 57347719 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume